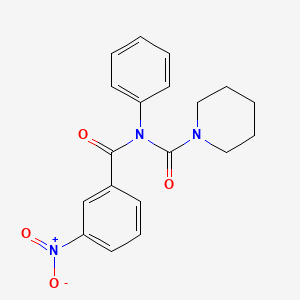
Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, has been a subject of interest in recent years . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” is characterized by a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” and similar compounds often involve the formation of key bonds in the dihydrobenzofuran skeleton . These can include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond .
Physical And Chemical Properties Analysis
“Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” has a molecular weight of 196.18 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
One study outlines the synthesis of a fluorogenic chemosensor derived from methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate, which exhibits high selectivity and sensitivity towards Al³⁺ ions. This sensor has applications in bio-imaging, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).
Carbohydrate Analysis
Another application involves the use of 2-Pyridylfuran, a derivative of the compound, as a fluorescent tag for the analysis of carbohydrates. This method allows for sensitive detection and analysis of monosaccharides in complex biological matrices, showcasing the compound's utility in biochemical research (Cai et al., 2014).
Drug Discovery and Metabolism Studies
The compound has also been utilized in drug discovery, particularly in studying the metabolism and disposition of HIV integrase inhibitors. Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, leveraging the fluorine in the compound, aids in understanding the metabolic fate of these inhibitors (Monteagudo et al., 2007).
Catalysis
In catalysis, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex derived from the compound has shown efficiency in the formylation and methylation of amines using CO₂ as a C1 building block. This represents its application in green chemistry and carbon dioxide utilization (Yang et al., 2015).
Anaerobic Biodegradation
Research into anaerobic O-demethylation of methoxy compounds, including methoxyfuran and fluoroanisols, highlights the compound's relevance in environmental chemistry and microbial metabolism studies. This work provides insights into the mechanisms of anaerobic degradation of aromatic compounds in the environment (Stupperich et al., 1996).
Direcciones Futuras
Benzofuran compounds, including “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Propiedades
IUPAC Name |
methyl 4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPDKNVUUNRPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)OCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)


![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)

![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)
![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)


![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)